3-Methyluracil CAS number 608-34-4 information
3-Methyluracil CAS number 608-34-4 information
An In-depth Technical Guide to 3-Methyluracil (CAS 608-34-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methyluracil (CAS No. 608-34-4), a methylated derivative of the pyrimidine nucleobase, uracil. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key information on its chemical properties, synthesis, biological activities, and applications, grounded in authoritative scientific data.
Introduction and Core Concepts
3-Methyluracil, with the IUPAC name 3-methyl-1H-pyrimidine-2,4-dione, is a significant heterocyclic compound.[1][2] As a nucleobase analogue, it serves as a fundamental building block in medicinal chemistry and a valuable tool in biochemical research.[2] Its structure is closely related to uracil, a key component of ribonucleic acid (RNA), with the primary distinction being the methylation at the N3 position of the pyrimidine ring.[2][3] This modification alters its hydrogen bonding capabilities and steric profile, leading to unique biological activities and applications. Notably, 3-Methyluracil has been identified as a natural product isolated from Cordyceps bassiana and has demonstrated promising anti-inflammatory properties.[4][5]
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in experimental settings. 3-Methyluracil is typically a white to light yellow crystalline powder.[6] Its solubility profile is a key consideration for experimental design; it is soluble in 1 M NaOH, ether, and water (200 g/L).[6][7][8]
Key Physicochemical Data
The following table summarizes the essential identification and physical properties of 3-Methyluracil.
| Property | Value | Source(s) |
| CAS Number | 608-34-4 | [1][2][3][6][8][9][10][11][12] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2][8][10][11][12] |
| Molecular Weight | 126.11 g/mol | [1][2][3][6] |
| IUPAC Name | 3-methyl-1H-pyrimidine-2,4-dione | [1][2] |
| Synonyms | 3-MeU, 3-methylpyrimidine-2,4(1H,3H)-dione | [2] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 175-179 °C | [6] |
| Solubility | 1 M NaOH: 50 mg/mL; Water: 200 g/L | [7][8] |
| InChI | 1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | [1][2] |
| SMILES | CN1C(=O)C=CNC1=O | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of 3-Methyluracil. While raw spectral data is instrument-dependent, the expected characteristics are derived from its molecular structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl protons (N-CH₃) and distinct signals for the two vinyl protons on the pyrimidine ring. The N1-H proton will also produce a signal, which may be broad and is exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show five distinct signals: one for the methyl carbon, two for the carbonyl carbons (C2 and C4), and two for the vinyl carbons (C5 and C6). The chemical shifts of the carbonyl carbons will be significantly downfield.
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IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would be observed for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the methyl and vinyl groups (around 2900-3100 cm⁻¹), and strong C=O stretching for the two carbonyl groups (typically in the 1650-1750 cm⁻¹ region).[13][14]
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Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak [M]⁺ corresponding to its molecular weight (126.11). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the pyrimidine ring.[15]
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UV/Visible Spectroscopy: As a conjugated system, 3-Methyluracil absorbs in the UV region. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for this compound.[10][11][12]
Synthesis and Chemical Reactivity
3-Methyluracil is a valuable heterocyclic building block.[6] Its synthesis is often a prerequisite for the development of more complex derivatives.
General Synthesis Workflow
While multiple specific synthetic routes exist, a common conceptual approach involves the methylation of uracil. However, direct methylation can lead to a mixture of products (N1- and N3-methylation). A more controlled synthesis might involve cyclocondensation reactions. For instance, a derivative of urea could be reacted with a three-carbon synthon to construct the pyrimidine ring. The diagram below illustrates a generalized workflow for producing uracil derivatives, which can be adapted for 3-Methyluracil.
Caption: A conceptual workflow for the synthesis of 3-Methyluracil.
3-Methyluracil itself serves as a precursor for further chemical modifications. For example, it can be a starting material in the synthesis of 6-chloro-3-methyluracil, a key intermediate for various pharmaceutical compounds.[16] Derivatives of 3-methyluracil have been synthesized and screened for antibacterial activity by targeting bacterial DNA polymerase IIIC.[17]
Biological Activity and Mechanism of Action
Recent studies have highlighted the therapeutic potential of 3-Methyluracil, particularly in the context of inflammation.
Anti-Inflammatory Properties
Research has shown that 3-Methyluracil, isolated from the fungus Cordyceps bassiana, possesses significant anti-inflammatory activity.[4][5] The primary mechanism involves the inhibition of key pro-inflammatory signaling pathways. Specifically, it has been demonstrated to:
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Inhibit luciferase activity induced by NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) .[4][5]
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Inhibit luciferase activity induced by AP-1 (Activator Protein-1) .[4][5]
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Reduce the mRNA expression levels of downstream inflammatory mediators, including COX-2 (Cyclooxygenase-2) and TNF-α (Tumor Necrosis Factor-alpha) .[4][5]
These actions suggest that 3-Methyluracil could be a valuable lead compound for the development of novel treatments for inflammatory diseases.[4][5]
Caption: Inhibition of NF-κB and AP-1 pathways by 3-Methyluracil.
Experimental Protocols and Applications
The utility of 3-Methyluracil is demonstrated through its application in various experimental settings, from basic research to drug discovery.
Application in Inflammatory Disease Research
Given its mechanism of action, 3-Methyluracil is a valuable tool for studying inflammatory pathways. It can be used as a positive control or a test compound in assays designed to screen for anti-inflammatory agents.
Protocol: In Vitro NF-κB Luciferase Reporter Assay
This protocol provides a framework for validating the inhibitory effect of 3-Methyluracil on the NF-κB pathway. The causality is clear: if 3-Methyluracil inhibits NF-κB activation, the downstream expression of the luciferase reporter gene will decrease, leading to a measurable reduction in light emission.
Objective: To quantify the inhibitory effect of 3-Methyluracil on TNF-α-induced NF-κB activation in a human cell line (e.g., HEK293T).
Methodology:
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Cell Culture and Transfection:
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Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well.
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After 24 hours, co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
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-
Compound Treatment:
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24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 3-Methyluracil (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Induce NF-κB activation by adding a final concentration of 10 ng/mL TNF-α to all wells except the negative control.
-
Incubate for an additional 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of inhibition relative to the TNF-α-stimulated vehicle control.
-
Plot the results to determine the IC₅₀ value of 3-Methyluracil.
-
Sources
- 1. Buy Online CAS Number 608-34-4 - TRC - 3-Methyluracil | LGC Standards [lgcstandards.com]
- 2. 3-Methyluracil | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyluracil – Wikipedia [de.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Methyluracil | 608-34-4 | TCI AMERICA [tcichemicals.com]
- 7. 3-Methyluracil 608-34-4 [sigmaaldrich.com]
- 8. guidechem.com [guidechem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-Methyluracil [webbook.nist.gov]
- 11. 3-Methyluracil [webbook.nist.gov]
- 12. 3-Methyluracil [webbook.nist.gov]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. youtube.com [youtube.com]
- 16. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 17. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
